molecular formula C13H19NO5S B7164627 N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7164627
M. Wt: 301.36 g/mol
InChI Key: BQCLYJQFTNKVNP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide is a chemical compound that features a sulfonamide group attached to a methoxyphenyl ring and an oxane ring

Properties

IUPAC Name

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-18-13-7-10(6-11(15)8-13)14-20(16,17)9-12-4-2-3-5-19-12/h6-8,12,14-15H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCLYJQFTNKVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)NS(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-5-methoxyphenyl and oxane derivatives.

    Sulfonamide Formation: The key step involves the formation of the sulfonamide bond. This can be achieved by reacting the amine group of the oxane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines.

    Substitution: Results in the replacement of the methoxy group with the nucleophile.

Scientific Research Applications

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyl and oxane rings provide structural stability and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-1-(oxan-2-yl)methanesulfonamide
  • N-(3-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide
  • N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)ethanesulfonamide

Uniqueness

N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This dual functionality can enhance its versatility in various applications compared to similar compounds that lack one of these groups.

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